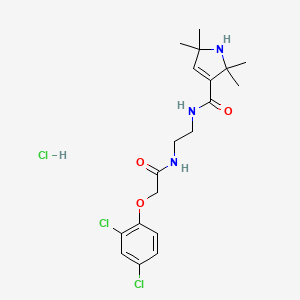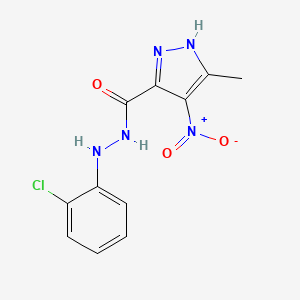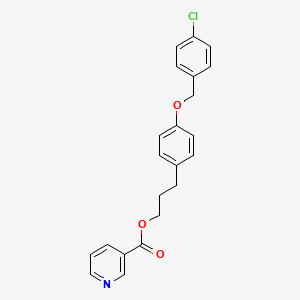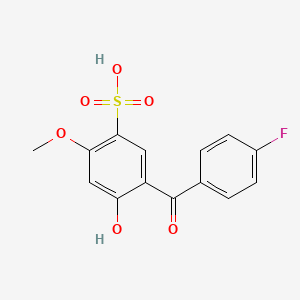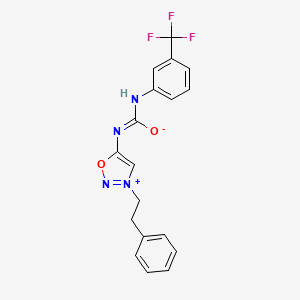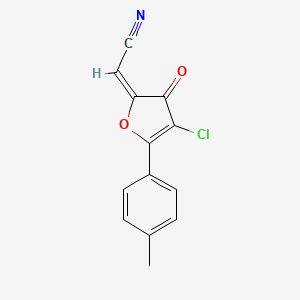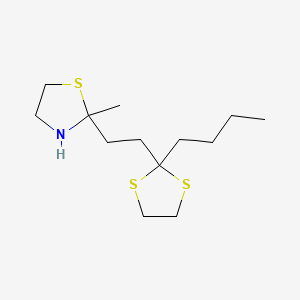
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine is an organic compound that belongs to the thiazolidine class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a dithiolan ring, which is a five-membered ring with two sulfur atoms. The butyl group attached to the dithiolan ring and the ethyl group attached to the thiazolidine ring contribute to its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine typically involves the reaction of a thiazolidine derivative with a dithiolan derivative under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with new functional groups replacing the butyl or ethyl groups.
科学的研究の応用
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to changes in protein function. The thiazolidine ring can also interact with various biological pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 5-(2-Butyl-1,3-dithiolan-2-yl)-benzene-1,3-diol
- 5-[2-(2-Butyl-1,3-dithiolan-2-yl)ethyl]-2-pyrrolidinone
- Methyl 4-[2-(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate
Uniqueness
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine is unique due to its combination of a thiazolidine ring and a dithiolan ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
156000-18-9 |
|---|---|
分子式 |
C13H25NS3 |
分子量 |
291.5 g/mol |
IUPAC名 |
2-[2-(2-butyl-1,3-dithiolan-2-yl)ethyl]-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C13H25NS3/c1-3-4-5-13(16-10-11-17-13)7-6-12(2)14-8-9-15-12/h14H,3-11H2,1-2H3 |
InChIキー |
ATJGTAKVUNKEKY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(SCCS1)CCC2(NCCS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone](/img/structure/B15186808.png)

![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186823.png)
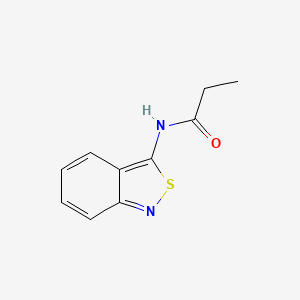
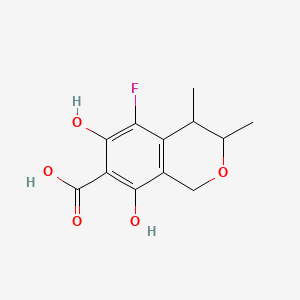
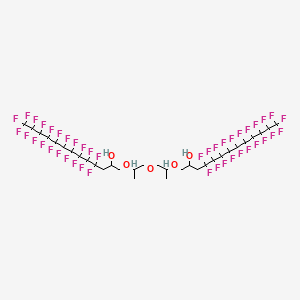
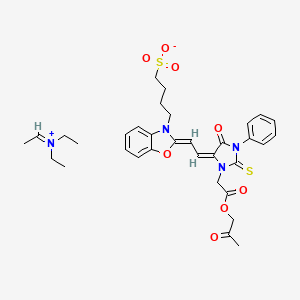
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
